5-Acetyliminodibenzyl
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 5-Acetyliminodibenzyl involves the one-pot synthesis of well-defined compounds from diarylimines or sulfoximines. These compounds are structured by X-ray crystallography, demonstrating the versatility of 5-Acetyliminodibenzyl derivatives as electrophilic aminating agents. They can be transferred to organic substrates under mild conditions, showcasing their reactivity and potential for further chemical transformations (Li et al., 2021).
Scientific Research Applications
Type 2 Diabetes Treatment : Derivatives of 5-acetyl-2-aryl-6-hydroxybenzo[b]furans have been evaluated for their potential in treating type 2 diabetes. These compounds showed inhibitory activity against α-glucosidase, protein tyrosine phosphatase 1B (PTP1B), and β-secretase, which are linked to type 2 diabetes. They also demonstrated antioxidant activity and potential anti-inflammatory properties (Mphahlele et al., 2020).
Alzheimer’s Disease : Novel 3-aminobenzofuran derivatives, closely related to 5-Acetyliminodibenzyl, have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the treatment of Alzheimer's disease. These compounds showed significant inhibitory activity and could potentially serve as a multifunctional structural unit against Alzheimer’s (Hasanvand et al., 2022).
Cancer Treatment : Histone deacetylase inhibitors, which include structures related to 5-Acetyliminodibenzyl, have been identified as potential therapeutic agents for human cancer. These inhibitors have shown activity against various human malignancies and are currently being explored in clinical trials (Drummond et al., 2005).
Antitumor Agents : A class of acetylhydrazone derivatives containing benzo[d]-imidazole moieties, structurally similar to 5-Acetyliminodibenzyl, demonstrated significant cancer inhibitory activity against various cancer cell lines (Liu et al., 2012).
Neurological and Psychotropic Effects : Certain derivatives of 5-Acetyliminodibenzyl have shown potential as anticonvulsants with psychotropic properties. These compounds were studied for their effects on neurological functions and showed promising results as potential anticonvulsants without related psychotropic effects (Mishchenko et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-9H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSUAHGUFKVVTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352885 | |
Record name | 5-acetyliminodibenzyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyliminodibenzyl | |
CAS RN |
13080-75-6 | |
Record name | 5-acetyliminodibenzyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.276.632 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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